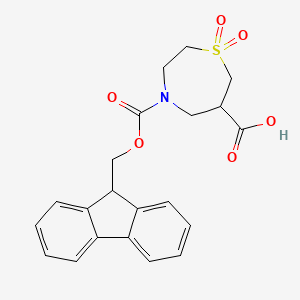
2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and thiazole are both five-membered heterocyclic compounds. Pyrazole has two adjacent nitrogen atoms in the ring, while thiazole has one nitrogen and one sulfur atom . These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Thiazolidine derivatives can be synthesized using multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as FTIR and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps. For example, the synthesis of some pyrazole derivatives involves an iodine-mediated electrophilic cyclization .Applications De Recherche Scientifique
Synthesis and Material Applications
A study by Cetin, Korkmaz, and Bildirici (2018) focused on the synthesis of novel oligo-pyrazole-based thin films, utilizing pyrazole derivatives for optoelectronic applications. The synthesis involved hydrolysis and subsequent reactions leading to oligo-pyrazoles, which were then used to prepare thin films with varying thickness. These films exhibited significant optical properties, making them potential candidates for use in optoelectronic devices due to their absorbance, transmittance, and optical band gap characteristics. The surface morphology of these films, as examined through Atomic Force Microscopy (AFM), showed extremely low roughness values, indicating their suitability for applications requiring smooth surface characteristics (Cetin, Korkmaz, & Bildirici, 2018).
Organic Chemistry and Compound Synthesis
Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols. The study highlighted the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields, providing insights into the reaction mechanisms through RHF/3-21G and RHF/6-31G methods. This research contributes to the understanding of pyrazole chemistry and its potential in creating novel compounds with specific functional groups (Yıldırım & Kandemirli, 2006).
Pharmaceutical Research and Antimicrobial Activity
In the realm of pharmaceutical research, pyrazole derivatives have been explored for their antimicrobial properties. El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazens from a 3-carboxylic acid derivative, investigating their reactions and antimicrobial activity. This study showcased the potential of pyrazole-based compounds in developing antimicrobial agents, with specific reactions leading to compounds that displayed activity against a range of microorganisms. The research underscores the versatility of pyrazole derivatives in medicinal chemistry, particularly in the search for new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects
Biochemical Pathways
Pyrazole-bearing compounds are known to affect various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole-bearing compounds are known to have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c11-7(12)5-3-13-6(10-5)4-1-8-9-2-4;/h1-3H,(H,8,9)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJHOONWTLLIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=NC(=CS2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2986886.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)
![8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2986888.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2986892.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)
![6-[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986897.png)
![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)



